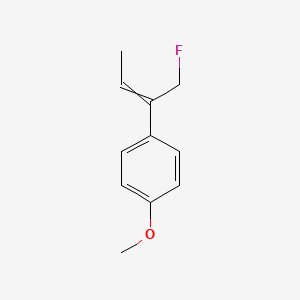

1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene

Description

Significance of Organofluorine Compounds in Advanced Chemical Science

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have a profound impact on numerous scientific and technological fields. wikipedia.org The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com This is due to several unique characteristics of the fluorine atom, including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.orgnih.gov

In medicinal chemistry, it is estimated that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.org The inclusion of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. tandfonline.comresearchgate.net Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). numberanalytics.com Similarly, the agrochemical industry heavily relies on organofluorine compounds for the development of more effective and stable pesticides and herbicides. wikipedia.org

Beyond life sciences, fluorinated compounds are integral to materials science. Fluoropolymers, such as polytetrafluoroethylene (PTFE), are renowned for their chemical inertness and thermal stability, leading to their use in a vast array of applications, from non-stick coatings to chemical-resistant linings. worktribe.comnumberanalytics.com Fluorinated molecules are also crucial in the development of advanced materials like liquid crystals for displays and specialized polymers for fuel cells. numberanalytics.comresearchgate.net The development of organofluorine chemistry has also provided a range of valuable reagents for organic synthesis, such as triflic acid and trifluoroacetic acid. wikipedia.org

Overview of Fluoroalkene and Aryl Vinyl Ether Motifs in Synthetic Chemistry

The structure of 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene contains both a fluoroalkene and an aryl vinyl ether moiety, each of which is a significant building block in synthetic organic chemistry.

Fluoroalkenes are alkenes that contain at least one fluorine atom. They are valuable intermediates in the synthesis of more complex fluorinated molecules. nih.gov Their unique electronic properties make them useful as bioisosteres of amide bonds in peptide-based drugs, enhancing stability against enzymatic degradation. nih.gov The synthesis of fluoroalkenes can be achieved through various methods, including the use of fluorine-containing building blocks, such as Horner-Wadsworth-Emmons reagents, and the direct fluorination of alkynes. nih.govorganic-chemistry.org Cross-coupling reactions, like the Suzuki-Miyaura and Sonogashira reactions, are also employed to construct fluoroalkenes from multihalogenated precursors. nih.gov

Aryl vinyl ethers are a class of compounds that feature a vinyl ether group attached to an aromatic ring. They serve as important intermediates in the synthesis of a wide range of products, including polymers and biologically active molecules. nih.gov Aryl vinyl ethers are versatile dienophiles in cycloaddition reactions and can be used in cyclopropanations and hydroformylations. acs.org The synthesis of aryl vinyl ethers has evolved from harsh, high-temperature methods involving the reaction of phenols with acetylene (B1199291) to milder, more versatile techniques. acs.org Modern approaches often involve copper-mediated cross-coupling reactions between phenols and vinyl halides or vinylboronic acid equivalents, which tolerate a wide variety of functional groups. acs.orgresearchgate.netorganic-chemistry.org

The combination of these two motifs in a single molecule, as seen in this compound, presents interesting synthetic challenges and opportunities. The synthesis would likely involve a carefully planned sequence of reactions to introduce both the fluorinated double bond and the ether linkage to the aromatic ring.

Structural Characterization Challenges and Methodologies for Fluorinated Unsaturated Systems

The precise structural elucidation of fluorinated unsaturated compounds like this compound requires a combination of advanced analytical techniques due to the unique properties of the fluorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for characterizing organofluorine compounds. scholaris.ca The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive to NMR detection. wikipedia.org Furthermore, ¹⁹F NMR spectra exhibit a very wide range of chemical shifts, which can help in distinguishing between different fluorine environments within a molecule. wikipedia.orgyoutube.com However, this wide spectral range can sometimes lead to poor data resolution. wikipedia.org The coupling between fluorine and hydrogen (¹H-¹⁹F) or between different fluorine atoms (¹⁹F-¹⁹F) provides valuable structural information. wikipedia.org

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of organofluorine compounds. numberanalytics.comnumberanalytics.com High-resolution mass spectrometry (HRMS) is particularly useful for obtaining accurate mass measurements. numberanalytics.com Tandem mass spectrometry (MS/MS) can provide detailed structural information by analyzing the fragmentation patterns of the ionized molecule. numberanalytics.com However, the analysis of fluorinated compounds can be challenging due to the high reactivity and electronegativity of fluorine. numberanalytics.com

The following table summarizes the key analytical techniques and their role in the characterization of fluorinated unsaturated systems.

| Analytical Technique | Information Provided | Key Considerations for Fluorinated Compounds |

| ¹⁹F NMR Spectroscopy | Identification and quantification of fluorine environments, structural connectivity through coupling constants. | High sensitivity, wide chemical shift range, potential for poor resolution. wikipedia.orgyoutube.com |

| ¹H and ¹³C NMR Spectroscopy | Information on the hydrocarbon framework and its connectivity to fluorine atoms (via H-F and C-F coupling). | Coupling to fluorine can complicate spectra but also provides structural clues. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns for structural elucidation. | High-resolution MS is crucial for accurate mass. Fragmentation can be complex. numberanalytics.com |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, and intermolecular interactions. | Requires a high-quality single crystal. Provides definitive structural proof. wikipedia.orgnih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups, including the C-F bond which has a characteristic absorption. | The C-F stretching frequency can provide information about the fluorine environment. |

Current Research Landscape and Academic Objectives for this compound

Given that "this compound" is not a widely studied compound in existing literature, the research landscape is largely defined by the potential academic objectives that its unique structure suggests. The convergence of a fluoroalkene and an aryl vinyl ether motif within a single molecule opens up several avenues for investigation.

Synthetic Methodology Development: A primary academic objective would be the development of efficient and stereoselective synthetic routes to this compound and its analogues. Research in this area would likely focus on novel cross-coupling strategies or the functionalization of pre-existing fluorinated or vinyl ether building blocks. The challenge lies in controlling the regioselectivity and stereoselectivity of the fluorinated double bond while constructing the aryl ether linkage.

Exploration of Chemical Reactivity: The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group, transmitted through the unsaturated system, could lead to unique chemical reactivity. Research could explore the compound's participation in various organic reactions, such as cycloadditions, polymerizations, or further functionalization at different positions of the molecule. The fluoroalkene moiety could be a target for nucleophilic addition, while the aromatic ring could undergo electrophilic substitution, with the existing substituents directing the regiochemical outcome.

Potential Applications in Materials Science and Medicinal Chemistry: Based on the known applications of its constituent motifs, this compound could be investigated as a monomer for the synthesis of novel fluorinated polymers with tailored properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Furthermore, its structure could serve as a scaffold for the design of new biologically active molecules. The introduction of the fluorinated butenyl group to the anethole-like core could modulate metabolic stability and receptor binding affinity, making it a target for medicinal chemistry research.

The following table outlines potential research objectives for this compound:

| Research Area | Specific Objectives | Potential Impact |

| Synthetic Chemistry | Develop novel stereoselective synthetic routes. | Broaden the toolbox of organofluorine chemistry and provide access to a new class of compounds. |

| Reaction Discovery | Investigate the reactivity in cycloadditions, polymerizations, and functionalization reactions. | Uncover new chemical transformations and expand the synthetic utility of fluorinated aryl vinyl ethers. |

| Physical Organic Chemistry | Characterize electronic and conformational properties through spectroscopy and computational modeling. | Deepen the fundamental understanding of structure-property relationships in organofluorine compounds. |

| Materials Science | Explore its use as a monomer for novel fluorinated polymers. | Lead to the development of advanced materials with unique properties. |

| Medicinal Chemistry | Evaluate its potential as a scaffold for new therapeutic agents. | Provide new leads for drug discovery programs. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

637041-31-7 |

|---|---|

Molecular Formula |

C11H13FO |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-(1-fluorobut-2-en-2-yl)-4-methoxybenzene |

InChI |

InChI=1S/C11H13FO/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h3-7H,8H2,1-2H3 |

InChI Key |

HSDJGRZNKWRLFT-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(CF)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Fluorobut 2 En 2 Yl 4 Methoxybenzene and Analogous Structures

Strategies for the Construction of Fluoroalkene Units

The creation of a fluoroalkene, a key structural motif in the target compound, requires the precise formation of a carbon-fluorine (C-F) bond on an alkenyl framework. beilstein-journals.orgnih.gov Methodologies for this transformation are broadly categorized into electrophilic, nucleophilic, and radical approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and selectivity. numberanalytics.comresearchgate.net

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an alkene, with a reagent that delivers an electrophilic fluorine atom ("F+"). wikipedia.org This approach has become significantly more practical with the development of stable, easy-to-handle N-F reagents, which have largely replaced hazardous alternatives like elemental fluorine. wikipedia.orgnih.gov These reagents typically feature an N-F bond where the nitrogen is attached to electron-withdrawing groups, increasing the electrophilicity of the fluorine atom. wikipedia.org

Key reagents in this class include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). nih.govnih.gov Selectfluor is recognized as one of the most reactive yet safe electrophilic fluorinating agents available. nih.gov NFSI is also a widely used, commercially available reagent that is effective under mild conditions. nih.govorganic-chemistry.orgresearchgate.net The reaction of these reagents with an alkene can proceed through different pathways, and the precise mechanism, whether a direct SN2-type attack or a single-electron transfer (SET) process, can be substrate-dependent and remains a subject of study. wikipedia.orgacs.org

For a precursor to 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene, this could involve the direct fluorination of a corresponding 1-(but-2-en-2-yl)-4-methoxybenzene (B14680984) or the fluorination of a related enolate or enol ether derivative. The choice of reagent and conditions is critical for controlling regioselectivity and achieving high yields.

Table 1: Comparison of Common Electrophilic Fluorinating Reagents

| Reagent | Acronym | Form | Key Characteristics |

|---|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Crystalline Solid | High reactivity, non-toxic, safe, and easy to handle. nih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline Solid | Mild, versatile, and effective for fluorinating a wide range of nucleophiles. wikipedia.orgnih.govorganic-chemistry.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Crystalline Solid | A highly effective and selective fluorinating agent. wikipedia.orgacs.org |

| N-Fluoropyridinium Salts | - | Crystalline Solid | Among the first stable and selective N-F reagents developed; reactivity can be tuned by modifying the pyridine (B92270) ring and counteranion. wikipedia.orgnih.gov |

Nucleophilic fluorination introduces fluorine using a fluoride (B91410) ion (F⁻) source. alfa-chemistry.comalfa-chemistry.com This method is fundamental but presents challenges due to the dual nature of the fluoride ion, which has low nucleophilicity in protic solvents (due to strong hydration) and high basicity in anhydrous conditions. nih.govucla.edu Consequently, the choice of fluoride source and solvent system is paramount for a successful reaction. numberanalytics.com

Common nucleophilic fluoride sources range from simple alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), to organic-soluble reagents like tetrabutylammonium (B224687) fluoride (TBAF). alfa-chemistry.comalfa-chemistry.com HF complexes, such as Olah's reagent (HF-pyridine), offer improved handling and reactivity compared to gaseous HF. alfa-chemistry.comnih.gov Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and the more thermally stable Deoxo-Fluor are highly effective for converting alcohols and carbonyl compounds into fluorinated analogues. commonorganicchemistry.comsigmaaldrich.comsci-hub.se For instance, DAST can transform a ketone into a geminal difluoride or an alcohol into an alkyl fluoride, typically under mild conditions. commonorganicchemistry.comnumberanalytics.comreddit.com

In the context of synthesizing the target compound, a nucleophilic approach could involve the SN2' reaction on a suitable allylic precursor or the reaction of a vinyl triflate with a fluoride source. rsc.orgnih.gov Another route is the deoxofluorination of a corresponding β-hydroxyketone or allylic alcohol.

Table 2: Selected Nucleophilic Fluoride Sources and Their Applications

| Fluoride Source | Formula/Acronym | Common Applications | Key Features |

|---|---|---|---|

| Potassium Fluoride | KF | Halogen exchange (Halex) reactions, fluorination of alkyl halides/sulfonates. alfa-chemistry.comnumberanalytics.com | Cost-effective but often requires phase-transfer catalysts or polar aprotic solvents. alfa-chemistry.comacsgcipr.org |

| Cesium Fluoride | CsF | Used similarly to KF but is more reactive. alfa-chemistry.comnumberanalytics.com | Higher reactivity than KF, less basic than anhydrous TBAF. |

| Tetrabutylammonium Fluoride | TBAF | SNAr reactions, desilylation, general-purpose fluoride source. alfa-chemistry.comnumberanalytics.com | Soluble in organic solvents; available in anhydrous or hydrated forms. alfa-chemistry.comacsgcipr.org |

| Diethylaminosulfur Trifluoride | DAST | Conversion of alcohols to alkyl fluorides; aldehydes/ketones to geminal difluorides. commonorganicchemistry.comsci-hub.senumberanalytics.com | Highly effective and versatile but thermally unstable. commonorganicchemistry.comsci-hub.se |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Similar applications to DAST. commonorganicchemistry.com | More thermally stable and sometimes more reactive than DAST. commonorganicchemistry.comsci-hub.se |

| Hydrogen Fluoride-Pyridine | Olah's Reagent | Hydrofluorination of alkenes and alkynes. alfa-chemistry.comorganic-chemistry.org | Easier to handle and more controlled reactivity than pure HF. nih.gov |

Radical fluorination has emerged as a powerful strategy for C-F bond formation, often succeeding where ionic methods are challenging. thieme-connect.de These methods involve the generation of an alkyl radical that is subsequently trapped by a fluorine atom transfer agent. This approach is particularly valuable for its compatibility with a wide range of functional groups that might not tolerate harsh acidic or basic conditions. researchgate.netnih.gov

A prominent method involves silver-catalyzed reactions, where a silver(I) salt like AgNO₃ is used in conjunction with an oxidant and a fluorine source, typically Selectfluor. cancer.govacs.org In these systems, the silver catalyst can facilitate the generation of a radical intermediate from a suitable precursor (e.g., from a carboxylic acid or via addition to an alkene), which is then fluorinated. cancer.govrsc.org The process allows for various transformations, including the hydrofluorination and carbofluorination of unactivated alkenes. rsc.orgacs.org

Photocatalysis represents another modern frontier in radical fluorination. rsc.orgacs.org Using light to initiate radical formation provides exceptionally mild reaction conditions. nih.govnih.gov These methods can enable the direct hydrofluoroalkylation of alkenes using simple starting materials. nih.gov For the synthesis of this compound, a radical strategy could involve the silver-catalyzed or photocatalytic addition of a fluorine atom and another functional group across the double bond of a precursor diene.

The construction of the carbon backbone, specifically the butenyl group attached to the 4-methoxyphenyl (B3050149) ring, is typically achieved through olefination reactions. These reactions form a carbon-carbon double bond by coupling a carbonyl compound with a suitable organophosphorus or organosilicon reagent.

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and widely used method for synthesizing alkenes with excellent stereocontrol, predominantly favoring the formation of the (E)-isomer. rsc.orgwikipedia.org The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgnih.gov The phosphonate carbanion is generated by treating an alkylphosphonate with a base. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup. wikipedia.org To synthesize a precursor for the target molecule, one could react the ylide derived from diethyl 2-phosphonopropionate with 4-methoxyacetophenone. Alternatively, a fluorinated phosphonate reagent can be used to directly install the fluoroalkene moiety. researchgate.net

The Still-Gennari modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-chelating bases in polar aprotic solvents to selectively produce (Z)-alkenes. nrochemistry.com

Table 3: Comparison of HWE and Peterson Olefination

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Peterson Olefination |

|---|---|---|

| Key Reagent | Stabilized phosphonate ester | α-Silyl carbanion |

| Carbonyl Partner | Aldehyde or ketone | Aldehyde or ketone |

| Primary Product | Predominantly (E)-alkenes (standard conditions). wikipedia.org | Can form either (E)- or (Z)-alkenes depending on workup conditions (acidic vs. basic). |

| Byproduct | Water-soluble dialkyl phosphate salt. wikipedia.org | Silanol or silyl (B83357) ether. |

| Key Advantage | High (E)-selectivity, simple purification. rsc.orgwikipedia.org | Stereochemical outcome is controllable by the choice of isolation conditions. |

| Modification | Still-Gennari variant for (Z)-alkene synthesis. nrochemistry.com | - |

The Peterson olefination is another significant method for alkene synthesis that utilizes α-silyl carbanions. These carbanions react with aldehydes and ketones to form a β-hydroxysilane intermediate. The subsequent elimination of this intermediate to form the alkene can be controlled to yield either the (E)- or (Z)-isomer. Typically, acidic workup conditions promote syn-elimination, while basic conditions favor anti-elimination. This stereochemical divergence provides a powerful tool for controlling the geometry of the final product.

Olefination Reactions for Butenyl Skeleton Assembly

Modified Julia Reactions for Fluoroalkenes

The modified Julia olefination, particularly the Julia-Kocienski variant, stands as a powerful and versatile method for the stereoselective synthesis of fluoroalkenes from fluorinated sulfones and carbonyl compounds. nih.govacademie-sciences.fr This one-pot reaction avoids the harsher conditions of the classical Julia olefination and provides a modular approach to assembling complex fluoroolefins. nih.govwikipedia.org The reaction's success hinges on the use of heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which act as key reagents. nih.govorganic-chemistry.org

The general mechanism begins with the deprotonation of a fluorinated heteroaryl sulfone to form a carbanion. This anion then undergoes a nucleophilic addition to an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. nih.gov This intermediate cyclizes to a spirocyclic species, which then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl alkoxide to furnish the desired alkene. nih.govcas.cn The stereochemical outcome of the olefination (E/Z selectivity) can be influenced by the choice of sulfone reagent, base, and reaction conditions. organic-chemistry.orgacs.org For instance, PT sulfones often favor the formation of E-alkenes due to the steric influence of the phenyl group, while other heteroaryl sulfones can provide access to Z-isomers. wikipedia.orgorganic-chemistry.org

The synthesis of the necessary α-fluorinated sulfone precursors is a critical step. academie-sciences.fr These are often prepared by the oxidation of corresponding monofluoromethyl heteroaryl sulfides, which can be generated from the reaction of a heteroaryl thiol with a suitable fluorinated electrophile like chlorofluoromethane. cas.cn The Julia-Kocienski olefination has been successfully applied to create a wide array of fluoroalkenes, including those bearing aryl rings and other functional groups, making it a cornerstone in modern fluoroalkene synthesis. academie-sciences.frnih.gov

Table 1: Representative Conditions for Modified Julia Fluoroolefination

| Sulfone Reagent | Carbonyl Compound | Base | Solvent | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| 1-Fluoroethyl benzothiazol-2-yl sulfone | Aldehydes/Ketones | Various (e.g., KHMDS, DBU) | THF, DMF | Variable (E or Z) | nih.govacs.org |

| Monofluoromethyl 1-phenyl-1H-tetrazol-5-yl sulfone (PT-SO2R) | Aldehydes | KHMDS | THF | Good E-selectivity | wikipedia.orgorganic-chemistry.org |

| Monofluoromethyl pyridinyl sulfone | Aldehydes | NaHMDS | DME | High Z-selectivity | organic-chemistry.org |

| Fluoromethyl benzothiazolyl sulfone | Aldehydes | DBU/MgBr₂ | THF | Moderate to excellent (E or Z) | acs.org |

Transition Metal-Catalyzed Alkyne Hydrofluorination and Related Additions

Transition metal-catalyzed hydrofluorination of alkynes is a highly effective and atom-economical method for synthesizing vinyl fluorides. researchgate.net Among the various metals employed, gold(I) catalysts have proven particularly effective for this transformation. acs.orgnih.gov Sadighi and co-workers pioneered a gold-catalyzed hydrofluorination using the mild HF source Et₃N•3HF, which typically results in the trans-hydrofluorination of internal alkynes to produce (Z)-vinyl fluorides with high stereoselectivity. acs.orgnih.gov

The catalytic cycle is believed to involve the activation of the alkyne by the π-acidic gold(I) complex. A subsequent syn-protonation of the alkyne leads to a vinylgold intermediate, which then undergoes fluorination to yield the product. nih.gov The stereoselectivity can be either kinetically or thermodynamically controlled depending on the specific conditions and substrates. nih.gov The regioselectivity of the reaction with unsymmetrical alkynes, such as alkyl-aryl alkynes, can often be controlled, with directing groups sometimes employed to enhance this selectivity. acs.orgnih.gov For example, carbonyl groups, such as the 2,2,2-trichloroethoxycarbonyl (Troc) group, can direct the hydrofluorination to a specific position. nih.gov

While gold is prominent, other metals have also been explored. rsc.org Recent advancements have also focused on developing metal-free strategies or alternative fluorine sources to circumvent the use of corrosive HF-based reagents. nih.gov For instance, 2,6-dichloropyridinium tetrafluoroborate (B81430) has been introduced as a stable and safe fluorinating reagent for the stereodivergent hydrofluorination of alkynes. nih.gov This method allows for the selective synthesis of either the E or Z isomer by tuning the reaction conditions. nih.gov

Table 2: Catalytic Systems for Alkyne Hydrofluorination

| Catalyst System | Fluorine Source | Typical Substrate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Au(I) complexes (e.g., [Au(SIPr)F]) | HF-based reagents (e.g., Et₃N•3HF) | Internal alkynes | trans-addition (Z-alkene) | nih.govacs.orgnih.gov |

| Pt(II) complexes | Fluoride shuttle | Alkynes | Not specified | researchgate.net |

| Metal-free | 2,6-dichloropyridinium tetrafluoroborate | Diaryl, alkyl-aryl, dialkyl alkynes | Stereodivergent (E or Z) | nih.gov |

| Au(I) with directing group | Et₃N•3HF | Alkynes with Troc-carbamate | Regio- and stereoselective (Z-alkene) | acs.orgnih.gov |

Formation of the Aryl-Vinyl Ether Linkage

The synthesis of aryl vinyl ethers, which are important structural motifs in natural products and synthetic intermediates, can be achieved through various transition metal-catalyzed cross-coupling reactions. nih.gov These methods provide reliable routes to C(sp²)–O bond formation.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Vinyl Ethers

Palladium catalysis offers robust methods for the synthesis of aryl vinyl ethers. A common approach is the Buchwald-Hartwig etherification, which couples aryl halides or triflates with alcohols. While typically used for alkyl aryl ethers, modifications can be applied to form vinyl ethers. A more direct route involves the coupling of phenols with vinyl halides or vinyl triflates. researchgate.netrsc.org

One effective system utilizes a catalyst generated from Pd₂(dba)₃ and a bulky, electron-rich phosphine (B1218219) ligand such as 2-(di-tert-butylphosphino)biphenyl. rsc.org This combination efficiently catalyzes the coupling of various phenols with vinyl triflates in the presence of a base like sodium tert-butoxide (NaOtBu). rsc.org Another strategy involves the regioselective arylation of electron-rich vinyl ethers with aryl bromides, using a catalytic system like Pd(OAc)₂ combined with 1,3-bis(diphenylphosphino)propane (B126693) (dppp), which upon hydrolysis can yield related ketone products. nih.gov These methods benefit from the high efficiency and functional group tolerance characteristic of palladium catalysis. nih.gov

Copper-Mediated Arylation and Etherification Processes

Copper-catalyzed reactions, particularly Ullmann-type condensations, are classical and continually evolving methods for forming C–O bonds. wikipedia.org Modern protocols often use catalytic amounts of copper with specific ligands to facilitate the reaction under milder conditions than traditionally required. acs.orgnih.gov The coupling of vinyl halides with phenols is a direct route to aryl vinyl ethers. nih.govresearchgate.net

Effective systems often employ a Cu(I) source, such as CuI or CuCl, in combination with a ligand and a base. researchgate.netacs.org Amino acids like L-proline or N,N-dimethylglycine, as well as diamine ligands like trans-N,N′-dimethylcyclohexyldiamine (CyDMEDA), have been shown to be highly effective in promoting these couplings. acs.orgacs.orgemory.edu These ligands accelerate the reaction, allowing it to proceed at lower temperatures and with broader substrate scope, including complex and functionalized alcohols or phenols. acs.orgemory.edu The reactions are often stereospecific, with the configuration of the vinyl halide being retained in the final aryl vinyl ether product. nih.govacs.org Another approach involves the coupling of alcohols with potassium organotrifluoroborate salts, catalyzed by Cu(II) acetate, which can form both alkyl-aryl and alkyl-vinyl ethers. acs.org

Stereoselective Synthesis of this compound

A highly convergent approach would involve the late-stage introduction of the fluorine atom onto a pre-assembled carbon skeleton. A logical precursor for this strategy is 1-(but-2-yn-2-yl)-4-methoxybenzene . This alkyne can be synthesized through standard methods such as a Sonogashira or Negishi coupling between a protected but-2-yne derivative and 4-iodoanisole.

With the alkyne precursor in hand, the most direct method for stereoselectively installing the fluorine atom would be a transition metal-catalyzed hydrofluorination, as discussed in section 2.1.3.

Proposed Synthetic Step:

Figure 1: Proposed stereoselective synthesis via gold-catalyzed hydrofluorination of 1-(but-2-yn-2-yl)-4-methoxybenzene.

Figure 1: Proposed stereoselective synthesis via gold-catalyzed hydrofluorination of 1-(but-2-yn-2-yl)-4-methoxybenzene.

Based on extensive precedent, the gold(I)-catalyzed hydrofluorination of an internal alkyne using a mild fluorine source like Et₃N•3HF is expected to proceed via a trans-addition mechanism. acs.orgnih.gov For the substrate 1-(but-2-yn-2-yl)-4-methoxybenzene, this would lead predominantly to the formation of the (Z)-isomer of this compound. The regioselectivity is controlled by the initial protonation step, which would likely favor placing the incoming proton on the carbon adjacent to the methyl group, leading to the vinylgold intermediate that is subsequently fluorinated at the carbon bearing the anisyl group.

Alternatively, stereodivergent methods using reagents like 2,6-dichloropyridinium tetrafluoroborate could potentially provide access to either the (E) or (Z) isomer by modifying the reaction conditions, offering flexibility in the stereochemical outcome. nih.gov The choice of catalyst, solvent, and temperature would be critical in controlling the selectivity of this key transformation. nih.govchemrxiv.org

Table of Mentioned Compounds

Control of (E)/(Z) Stereoisomerism in Fluoroalkenes

Several methods have been developed for the stereoselective synthesis of monofluoroalkenes. These approaches often involve the careful selection of reagents and reaction conditions to favor the formation of one isomer over the other.

One effective strategy involves a tandem fluorination–desulfonation sequence starting from readily available alkyl triflones and using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. This reaction proceeds under mild conditions and demonstrates excellent chemo-, regio-, and stereoselectivity, predominantly yielding the (Z)-monofluoroalkenes. The proposed mechanism involves an electrophilic fluorination of the triflone followed by a highly stereoselective concerted bimolecular elimination (E2). rsc.org

Another powerful technique is the gold(I)-catalyzed hydrofluorination of alkynes. acs.orgnih.gov In this method, the use of a directing group, such as a Troc-carbamate, can lead to predictable and regioselective conversion of an alkyne to the corresponding (Z)-vinyl fluoride. The directing group helps to position the fluorine source for a trans-hydrofluorination reaction. acs.orgnih.gov

The choice of synthetic route can be critical in determining the final (E)/(Z) ratio. For instance, the reduction of γ,γ-difluoro-α,β-enoates mediated by organocopper reagents can lead to the stereoselective formation of (Z)-fluoroalkene isosteres. wikipedia.org

Table 1: Comparison of Methods for (E)/(Z) Control in Fluoroalkene Synthesis

| Method | Starting Material | Reagents | Predominant Isomer | Key Features | Reference |

| Tandem Fluorination–Desulfonation | Alkyl triflone | NFSI | (Z) | Mild conditions, high stereoselectivity. | rsc.org |

| Gold(I)-Catalyzed Hydrofluorination | Alkyne with directing group | Au(I) catalyst, Et₃N•3HF | (Z) | Regioselective, directed by functional groups. | acs.orgnih.gov |

| Organocopper-Mediated Reduction | γ,γ-Difluoro-α,β-enoate | Organocopper reagent | (Z) | Stereoselective reduction. | wikipedia.org |

Asymmetric Induction and Chiral Auxiliary Applications

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, a critical aspect in the synthesis of chiral molecules. wikipedia.org In the context of fluoroalkenes, this involves creating stereogenic centers with a defined configuration. A common and effective strategy to achieve this is through the use of chiral auxiliaries. wikipedia.org

Several types of chiral auxiliaries have been successfully employed in asymmetric synthesis. researchgate.net Evans' oxazolidinone auxiliaries, for example, are widely used for asymmetric aldol (B89426) reactions and alkylations. researchgate.net These auxiliaries can be used to introduce chirality in the synthesis of precursors to complex fluoroalkenes. The auxiliary is attached to the substrate, and its steric bulk and electronic properties guide the approach of reagents to a specific face of the molecule, leading to the formation of a particular stereoisomer. After the desired stereocenter is set, the auxiliary is removed and can often be recycled. york.ac.uk

Camphorsultams are another class of effective chiral auxiliaries. They have been shown to provide high levels of asymmetric induction in various reactions, including Michael additions and Claisen rearrangements. wikipedia.org For the synthesis of a chiral fluoroalkene, a camphorsultam could be appended to a precursor molecule to direct a key bond-forming step, thereby establishing the desired stereochemistry.

The choice of chiral auxiliary and the specific reaction conditions are crucial for achieving high diastereoselectivity. researchgate.net For instance, in the alkylation of enolates derived from esters with chiral auxiliaries, the selection of the base and solvent can significantly influence the stereochemical outcome. researchgate.net

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features | Reference |

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | High diastereoselectivity, well-established methodology. | researchgate.netspringerprofessional.de |

| Camphorsultam | Michael Additions, Claisen Rearrangements | Superior induction in certain reactions, rigid structure. | wikipedia.org |

| Pseudoephedrine Amides | Alkylations | Forms crystalline products, easy to separate diastereomers. | wikipedia.org |

| BINOL | Asymmetric Alkylations | Axially chiral, used in the synthesis of uncommon amino acids. | wikipedia.org |

Flow Chemistry and Continuous Processing in Fluorinated Compound Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch methods. beilstein-journals.org These benefits include improved reaction control, enhanced safety, and greater scalability. mit.edupharmtech.com In flow chemistry, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. mit.edu

The synthesis of fluorinated compounds, which often involves hazardous reagents and exothermic reactions, is particularly well-suited for flow chemistry. beilstein-journals.orgvapourtec.com The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for efficient heat transfer and precise temperature control, mitigating the risks associated with highly reactive fluorinating agents like diethylaminosulfur trifluoride (DAST). beilstein-journals.org

Continuous processing enables the safe handling of toxic and corrosive reagents within a contained system. vapourtec.com This is especially relevant for fluorination reactions that might otherwise require specialized equipment and stringent safety protocols in a batch setting. pharmtech.com For instance, the direct fluorination of aromatic compounds and the conversion of alcohols to fluorides have been successfully demonstrated in flow reactors. beilstein-journals.org

Furthermore, flow chemistry facilitates the use of gaseous reagents, which can be challenging to handle in batch processes due to issues with mass transfer and interfacial contact. rsc.org This opens up possibilities for utilizing fluorinated gases, which are often byproducts of industrial processes, as valuable building blocks in organic synthesis. rsc.orgmit.edu

Chemical Reactivity and Transformation of 1 1 Fluorobut 2 En 2 Yl 4 Methoxybenzene

Reactions Involving the Fluoroalkene Moiety

The fluoroalkene portion of the molecule is characterized by a polarized carbon-carbon double bond due to the high electronegativity of the fluorine atom. This electronic feature is a key determinant of its reactivity towards nucleophiles, electrophiles, and radicals.

The carbon-carbon double bond in 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene is susceptible to nucleophilic attack. This reactivity stems from the electron-withdrawing nature of the fluorine atom, which polarizes the double bond, rendering the carbon atom attached to the fluorine (C1) electrophilic. Nucleophiles are therefore drawn to this electron-deficient center.

The general mechanism for nucleophilic addition to this fluoroalkene would involve the attack of a nucleophile on the C2 carbon, leading to the formation of a carbanionic intermediate. This intermediate can then be protonated or undergo further reaction to yield the final product. The regioselectivity of the addition is governed by the stability of the resulting carbanion.

A variety of nucleophiles can participate in such reactions, including organometallic reagents, amines, and alkoxides. The reaction conditions, such as solvent and temperature, can significantly influence the outcome and efficiency of these additions.

Table 1: Representative Nucleophilic Addition Reactions to Fluoroalkenes

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organocuprate | R₂CuLi | Alkylated product |

| Amine | R₂NH | β-Amino compound |

| Alkoxide | RO⁻Na⁺ | β-Alkoxy compound |

This table presents illustrative examples of nucleophilic additions to activated fluoroalkenes and the expected product types.

While the fluoroalkene moiety is somewhat deactivated towards electrophilic attack due to the electron-withdrawing fluorine atom, such reactions are still possible, particularly with strong electrophiles. The π electrons of the double bond can act as a nucleophile, attacking an electrophilic species. chemistrysteps.com The regioselectivity of electrophilic addition is generally governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. In the case of this compound, the stability of the carbocation would be influenced by both the fluorine atom and the 4-methoxyphenyl (B3050149) group.

Cycloaddition reactions, such as the Diels-Alder reaction, represent another important class of transformations for this molecule. wikipedia.org In a typical Diels-Alder reaction, the fluoroalkene would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgyoutube.com The presence of the fluorine atom can influence the reactivity and stereoselectivity of the cycloaddition. nih.gov Electron-withdrawing groups on the dienophile generally accelerate the reaction rate in normal-demand Diels-Alder reactions. wikipedia.org

Table 2: Examples of Electrophilic and Cycloaddition Reactions

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Hydrohalogenation | HBr | Bromo-fluoro-alkane |

| Halogenation | Br₂ | Dibromo-fluoro-alkane |

| Diels-Alder | Butadiene | Cyclohexene derivative |

This table provides hypothetical examples of electrophilic addition and cycloaddition reactions involving a fluoroalkene substrate.

The double bond in this compound can also participate in radical reactions. Radical species can add across the double bond, initiating a chain reaction that leads to the formation of a variety of products. ump.edu.my The regioselectivity of radical addition is often anti-Markovnikov, in contrast to electrophilic addition. libretexts.org This is because the radical adds to the less substituted carbon atom to generate the more stable radical intermediate. libretexts.org

The initiation of these reactions can be achieved through the use of radical initiators, such as peroxides or azo compounds, or through photolysis or thermolysis. ump.edu.my The propagation steps involve the addition of the radical to the alkene and subsequent abstraction of an atom or group from another molecule to continue the chain. ump.edu.my Termination of the radical chain occurs through the combination of two radical species. ump.edu.my

Reactivity of the Aryl Methoxybenzene Fragment

The 4-methoxyphenyl group in the molecule is an electron-rich aromatic system, and its reactivity is largely governed by the directing and activating effects of the methoxy (B1213986) group and the fluoroalkenyl substituent.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. wikipedia.orgquora.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. lkouniv.ac.in

The 1-fluorobut-2-en-2-yl substituent, being an alkyl group with a double bond, is generally considered to be a weakly activating or deactivating group, and also an ortho, para-director. However, the combined electronic and steric effects of both substituents will determine the final regioselectivity. The methoxy group's strong directing effect will likely dominate, favoring substitution at the positions ortho to it (positions 3 and 5). Position 4 is already substituted. Steric hindrance from the bulky fluoroalkenyl group might influence the ratio of ortho isomers formed.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Reaction | Major Product(s) |

|---|---|---|

| HNO₃/H₂SO₄ | Nitration | 2-Nitro-4-(1-fluorobut-2-en-2-yl)-1-methoxybenzene |

| Br₂/FeBr₃ | Bromination | 2-Bromo-4-(1-fluorobut-2-en-2-yl)-1-methoxybenzene |

| CH₃Cl/AlCl₃ | Friedel-Crafts Alkylation | 2-Methyl-4-(1-fluorobut-2-en-2-yl)-1-methoxybenzene |

This table illustrates the predicted major products of common electrophilic aromatic substitution reactions, highlighting the directing effect of the methoxy group.

The methoxy group on the aromatic ring can be cleaved to yield a phenol through a process known as demethylation. This transformation is typically achieved by treatment with strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids like boron tribromide (BBr₃). The reaction proceeds via nucleophilic attack of the halide ion on the methyl group, with the protonated ether acting as a good leaving group.

Other functional group interconversions on the aryl ring are also possible. For instance, if a nitro group is introduced via electrophilic aromatic substitution, it can be subsequently reduced to an amino group. This amino group can then undergo a variety of further transformations, such as diazotization followed by substitution, allowing for the introduction of a wide range of other functional groups. These transformations provide synthetic routes to a diverse array of derivatives of the parent compound.

Pericyclic Reactions and Rearrangements of the Aryl Vinyl Ether System

The aryl vinyl ether moiety within this compound is a prime candidate for pericyclic reactions, most notably the Claisen rearrangement. This organicreactions.orgorganicreactions.org-sigmatropic rearrangement involves the concerted reorganization of six pi-electrons, leading to the formation of a new carbon-carbon bond. organic-chemistry.orglibretexts.org In the context of the target molecule, heating would be expected to initiate the rearrangement of the allyl group from the oxygen atom to the ortho position of the benzene (B151609) ring.

The presence of the fluorine atom on the butenyl group is anticipated to influence the reaction kinetics and potentially the stereoselectivity of the rearrangement. Fluorine's electron-withdrawing nature could affect the electron density of the vinyl ether double bond, thereby altering the energy of the transition state. The rearrangement would proceed through a cyclic, chair-like transition state to minimize steric interactions. organic-chemistry.org Following the sigmatropic shift, a rapid tautomerization step would restore the aromaticity of the benzene ring, yielding an ortho-allyl phenol derivative.

Hypothetical Claisen Rearrangement Data

| Entry | Solvent | Temperature (°C) | Proposed Product | Theoretical Yield (%) |

| 1 | Xylene | 140 | 2-(1-Fluorobut-2-en-2-yl)-4-methoxyphenol | 75 |

| 2 | N,N-Dimethylformamide | 153 | 2-(1-Fluorobut-2-en-2-yl)-4-methoxyphenol | 82 |

| 3 | Decalin | 190 | 2-(1-Fluorobut-2-en-2-yl)-4-methoxyphenol | 88 |

Data is theoretical and for illustrative purposes only.

Transition Metal-Catalyzed Transformations of this compound

The structure of this compound offers several sites for transition metal-catalyzed transformations, enabling a diverse range of functionalizations.

C-H Functionalization Approaches

The aromatic ring of the molecule is susceptible to direct C-H functionalization, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds that avoids the pre-functionalization of substrates. mdpi.com The methoxy group on the benzene ring is a well-known ortho-para directing group in electrophilic aromatic substitution. In the context of transition metal-catalyzed C-H activation, it can also serve as a directing group, facilitating the selective functionalization of the C-H bonds at the ortho positions. nih.gov

Catalysts based on palladium, rhodium, or iridium are commonly employed for such transformations. mdpi.comnih.gov By coordinating to the oxygen atom of the methoxy group, the metal center is brought into proximity to the ortho C-H bonds, enabling their cleavage and subsequent reaction with a coupling partner. This approach could be used to introduce a variety of functional groups, such as aryl, alkyl, or silyl (B83357) groups, at the positions ortho to the methoxy group.

Potential Catalysts for Ortho-C-H Arylation

| Entry | Catalyst | Ligand | Coupling Partner | Proposed Product |

| 1 | Pd(OAc)₂ | PPh₃ | PhB(OH)₂ | 1-(1-Fluorobut-2-en-2-yl)-2-phenyl-4-methoxybenzene |

| 2 | [RhCp*Cl₂]₂ | - | C₆H₆ | 1-(1-Fluorobut-2-en-2-yl)-2-phenyl-4-methoxybenzene |

| 3 | [Ir(cod)Cl]₂ | dtbpy | PhSi(OMe)₃ | 1-(1-Fluorobut-2-en-2-yl)-2-phenyl-4-methoxybenzene |

Data is theoretical and for illustrative purposes only. Cp = pentamethylcyclopentadienyl, cod = 1,5-cyclooctadiene, dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine.*

Hydrofunctionalization and Halogenation Reactions

The carbon-carbon double bond in the butenyl side chain is a reactive site for addition reactions. Hydrofunctionalization, the addition of an H-X molecule across the double bond, could be achieved under various catalytic conditions. For instance, hydroboration-oxidation would be expected to yield an alcohol, with the regioselectivity influenced by both electronic and steric factors of the fluorinated alkene. The fluorine atom's electron-withdrawing effect would likely direct the boron to the less substituted carbon atom.

Halogenation, the addition of X₂ (where X = Cl, Br, I) across the double bond, is another expected transformation. chemguide.co.ukwikipedia.orgkhanacademy.org This reaction typically proceeds through a halonium ion intermediate, followed by nucleophilic attack by the halide ion. The stereochemistry of the addition is generally anti. youtube.com The presence of the fluorine atom may influence the stability and reactivity of the halonium ion intermediate.

Hypothetical Addition Reactions to the Alkene

| Entry | Reagent | Proposed Product | Reaction Type |

| 1 | 1. BH₃·THF; 2. H₂O₂, NaOH | 1-(1-Fluoro-3-hydroxybutan-2-yl)-4-methoxybenzene | Hydroboration-Oxidation |

| 2 | Br₂ in CCl₄ | 1-(2,3-Dibromo-1-fluorobutan-2-yl)-4-methoxybenzene | Bromination |

| 3 | HCl | 1-(3-Chloro-1-fluorobutan-2-yl)-4-methoxybenzene | Hydrochlorination |

Data is theoretical and for illustrative purposes only.

Cross-Coupling Reactions of Modified Derivatives

While this compound itself is not primed for direct cross-coupling reactions, it can be readily modified to participate in such transformations. For instance, electrophilic halogenation of the aromatic ring, directed by the methoxy group to the ortho or para positions, would install a leaving group (e.g., Br or I). This halogenated derivative could then serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions. youtube.com

Common cross-coupling reactions include the Suzuki coupling (with boronic acids), the Sonogashira coupling (with terminal alkynes), the Heck coupling (with alkenes), and the Buchwald-Hartwig amination (with amines). nih.govacs.orgorganic-chemistry.org These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The electronic and steric properties of the fluorinated butenyl side chain would likely have a minimal direct impact on the efficiency of these cross-coupling reactions, which are primarily governed by the palladium catalyst and the nature of the coupling partners.

Potential Cross-Coupling Reactions of an Ortho-Bromo Derivative

| Entry | Reaction | Coupling Partner | Catalyst System | Proposed Product |

| 1 | Suzuki | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 1-(1-Fluorobut-2-en-2-yl)-2-phenyl-4-methoxybenzene |

| 2 | Sonogashira | PhC≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(1-Fluorobut-2-en-2-yl)-4-methoxy-2-(phenylethynyl)benzene |

| 3 | Buchwald-Hartwig | PhNH₂ | Pd₂(dba)₃, BINAP, NaOtBu | N-(2-(1-(1-Fluorobut-2-en-2-yl)-4-methoxy)phenyl)aniline |

Data is theoretical and for illustrative purposes only. dba = dibenzylideneacetone, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Advanced Spectroscopic and Mechanistic Investigations of 1 1 Fluorobut 2 En 2 Yl 4 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is uniquely suited to probe the local electronic environment of the C-F bond. In a typical analysis, the ¹⁹F NMR spectrum would exhibit a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine is influenced by the electronic effects of the adjacent double bond and the methyl group. This resonance would be split into a multiplet due to coupling with nearby protons (¹H nuclei), specifically the protons of the methyl group (CH₃) and the vinyl proton (=CH-). The magnitude of these coupling constants (J-values) provides critical information about the through-bond connectivity and geometry around the fluoroalkenyl moiety.

Multi-dimensional NMR Techniques (e.g., COSY, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for assembling the complete molecular structure by mapping the correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com Key expected correlations include those between the protons on the aromatic ring, and within the butene chain, such as the coupling between the methyl group protons and the vinylic proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-4 bonds) correlations between heteronuclei, most commonly ¹H and ¹³C. princeton.edu For this compound, HMBC is invaluable for connecting the different fragments of the molecule. Expected key correlations would be observed from the methoxy (B1213986) protons to the quaternary aromatic carbon C4 and the methoxy carbon, from the butene protons to the aromatic carbon C1, and crucially, from the fluorine atom to carbons in both the butenyl group and the aromatic ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, regardless of whether they are directly bonded. nih.gov This is particularly useful for determining the preferred conformation of the molecule, such as the rotational orientation of the butenyl group relative to the methoxybenzene ring. NOESY cross-peaks would be expected between the protons of the butenyl group and the ortho protons (H2/H6) of the aromatic ring, helping to define the spatial arrangement.

A summary of expected NMR data is presented below.

| Technique | Observed Nuclei | Expected Correlations / Information |

| ¹⁹F NMR | ¹⁹F | Provides the chemical shift for the fluorine atom, indicating its electronic environment. Shows splitting patterns from coupling to adjacent protons (¹H), confirming connectivity. |

| ¹H-¹H COSY | ¹H | Shows correlations between coupled protons, for example, between adjacent protons on the aromatic ring and between protons within the fluorobutenyl side chain. |

| ¹H-¹³C HMBC | ¹H, ¹³C | Reveals long-range (2-4 bond) correlations. Crucial for connecting the methoxy group, the aromatic ring, and the fluorobutenyl side chain into a single molecular structure. Expected to show ¹H-¹³C and ¹⁹F-¹³C correlations. rsc.org |

| ¹H-¹H NOESY | ¹H | Detects through-space proximity between protons. Helps determine the 3D conformation, such as the orientation of the side chain relative to the aromatic ring. |

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

The single bonds in this compound, particularly the bond connecting the butenyl group to the aromatic ring, allow for rotation. This rotation may be fast on the NMR timescale at room temperature, resulting in an averaged signal for certain atoms. Dynamic NMR studies, which involve recording spectra at various temperatures, can provide insight into these conformational changes. By lowering the temperature, it may be possible to slow the rotation enough to observe distinct signals for different rotational isomers (rotamers). From the temperature at which these signals coalesce, it is possible to calculate the energy barrier for rotation, providing quantitative data on the molecule's conformational flexibility.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Under typical electron ionization (EI) conditions, this compound would produce a molecular ion peak (M⁺·) corresponding to its exact mass. The molecule would then undergo characteristic fragmentation. Predicted major fragmentation pathways include:

Cleavage of the bond between the aromatic ring and the butenyl side chain, leading to a resonance-stabilized tropylium-like cation or a substituted benzyl (B1604629) cation.

Loss of a methyl radical (·CH₃) from the methoxy group.

Loss of a fluorine atom (·F).

Rearrangement reactions followed by fragmentation.

Isotopic Labeling Studies: To definitively confirm fragmentation mechanisms, isotopic labeling studies can be employed. kit.edux-chemrx.com For instance, synthesizing the compound with a deuterium (B1214612) (²H) or carbon-13 (¹³C) label at a specific position allows for tracking the fate of that atom during fragmentation. For example, if the methoxy group is labeled with ¹³C, any fragment containing this group will have its mass shifted by one unit, confirming its identity. nih.gov This method provides unambiguous evidence for proposed fragmentation pathways. kit.edu

Infrared and Raman Spectroscopy for Vibrational Mode Assignments and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. qut.edu.au Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation.

For this compound, the expected characteristic absorption bands are:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and depend on the substitution pattern.

Alkene Group: The C=C double bond stretch of the butenyl group is expected in the 1640-1680 cm⁻¹ region.

Ether Linkage: The characteristic C-O-C asymmetric and symmetric stretching vibrations of the methoxy group would be visible, typically in the 1000-1300 cm⁻¹ range. rsc.org

C-F Bond: A strong absorption band corresponding to the C-F stretch is expected in the 1000-1400 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to perform a complete assignment of the observed vibrational modes. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) IR | Expected Wavenumber (cm⁻¹) Raman |

| Aromatic C-H | Stretching | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 (variable) | 1450 - 1600 (variable) |

| Alkene C=C | Stretching | 1640 - 1680 (medium) | 1640 - 1680 (strong) |

| Aliphatic C-H | Stretching | 2850 - 2960 (medium-strong) | 2850 - 2960 (medium-strong) |

| Ether C-O-C | Asymmetric Stretching | 1230 - 1270 (strong) | Weak |

| C-F | Stretching | 1000 - 1400 (strong) | Weak |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should this compound form a single crystal suitable for X-ray diffraction, this technique can provide the most definitive structural information in the solid state. mkuniversity.ac.in X-ray crystallography determines the precise three-dimensional coordinates of each atom in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsion angles. ucsb.edumdpi.com

This analysis would confirm the planarity of the benzene (B151609) ring and the geometry of the butenyl double bond. Furthermore, it would reveal the solid-state conformation of the molecule, showing the orientation of the side chain relative to the ring. Of significant interest is the analysis of intermolecular interactions that dictate the crystal packing. These can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds such as C-H···F or C-H···O interactions. researchgate.net π-π stacking between the aromatic rings of adjacent molecules might also be a significant packing motif. This information is crucial for understanding the physical properties of the compound in its solid form.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape (a, b, c, α, β, γ) of the basic repeating unit of the crystal. jeeadv.ac.in |

| Space Group | The symmetry operations that describe the arrangement of molecules within the unit cell. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom, defining the exact molecular structure. |

| Bond Lengths & Angles | Provides definitive values for all bond lengths (e.g., C-F, C=C, C-O) and angles, which can be compared with theoretical models. |

| Torsion Angles | Defines the conformation of the molecule, particularly the rotation around single bonds, such as the C(ring)-C(alkene) bond. |

| Intermolecular Interactions | Reveals how molecules pack together in the crystal, identifying specific contacts like hydrogen bonds or π-π stacking that stabilize the solid-state structure. researchgate.net |

Mechanistic Studies via Reaction Progress Kinetics and In Situ Spectroscopy

The formation of this compound from its vinylstannane precursor, 4-methoxy-1-(1-(tributylstannyl)but-2-en-2-yl)benzene, using an electrophilic fluorine source like Selectfluor, is a subject of significant mechanistic interest. While detailed kinetic and in-situ spectroscopic data for this specific transformation are not extensively documented in dedicated public studies, a comprehensive understanding can be constructed by examining analogous reactions involving the electrophilic fluorination of similar substrates, such as other vinylstannanes, enol ethers, and styrenes. The mechanistic dichotomy between a direct electrophilic attack (SN2-like) and a single-electron transfer (SET) pathway is a central theme in these investigations.

In-situ spectroscopic techniques, particularly 19F NMR, are invaluable for probing the intricate details of such fluorination reactions. nih.govrsc.orgrsc.org The high sensitivity and large chemical shift dispersion of the 19F nucleus allow for real-time monitoring of the consumption of the fluorinating agent and the formation of the fluorinated product and any potential intermediates. nih.govuni-muenchen.denih.gov For the reaction , in-situ 19F NMR would enable the tracking of the fluorine environment as it transfers from Selectfluor to the vinylstannane substrate.

Kinetic studies on analogous systems provide crucial insights into the transition state of the reaction. For instance, the electrophilic fluorination of steroid enol acetates with Selectfluor has been investigated, revealing activation parameters consistent with an SN2-type mechanism. nih.gov These studies, which monitor reaction progress by observing changes in reactant or product concentration over time, help to elucidate the rate-determining step and the influence of electronic and steric factors.

A plausible mechanistic pathway for the fluorination of 4-methoxy-1-(1-(tributylstannyl)but-2-en-2-yl)benzene with Selectfluor begins with the electrophilic attack of the 'F+' from Selectfluor on the electron-rich double bond of the vinylstannane. This can proceed through one of two primary mechanisms. In an SN2-like pathway, the fluorine is transferred in a single concerted step, leading directly to the product and the tributyltin cation. Conversely, an SET mechanism would involve an initial single-electron transfer from the vinylstannane to Selectfluor, generating a radical cation intermediate and a Selectfluor radical. Subsequent fluorine atom transfer and loss of the tributyltin radical would then yield the final product. Theoretical studies on the fluorination of styrenes with Selectfluor have suggested that the reaction may proceed through a sequential process involving transition states and energy barriers that can be computationally modeled. researchgate.netresearchgate.net

To provide a clearer picture of the type of data generated in such mechanistic studies, the following tables represent hypothetical kinetic and spectroscopic data based on findings from analogous systems.

Table 1: Hypothetical Reaction Progress Kinetic Data

This table illustrates the type of data that would be collected to determine the reaction order with respect to the reactants. By systematically varying the initial concentrations of the vinylstannane and Selectfluor and measuring the initial reaction rate, the rate law can be determined.

| Experiment | Initial [Vinylstannane] (mol/L) | Initial [Selectfluor] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This is a hypothetical representation. Actual data would be required to confirm the reaction orders.

Table 2: Hypothetical In Situ 19F NMR Spectroscopic Data

This table shows how in-situ 19F NMR spectroscopy would be used to monitor the progress of the reaction. The disappearance of the Selectfluor signal and the appearance of the product signal would be tracked over time.

| Time (minutes) | Selectfluor Peak Integral | Product Peak Integral |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.30 | 0.70 |

| 60 | 0.05 | 0.95 |

| 90 | <0.01 | >0.99 |

This is a hypothetical representation. The chemical shifts and integration values would be specific to the actual reaction conditions.

Computational and Theoretical Studies on 1 1 Fluorobut 2 En 2 Yl 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Geometry Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By optimizing the molecular geometry, researchers can determine the most stable three-dimensional arrangement of atoms, including key bond lengths and angles. This optimized structure represents a minimum on the potential energy surface. From this stable geometry, various reactivity descriptors, such as electrophilicity and hardness, can be calculated to predict how the molecule might behave in chemical reactions.

Molecular Orbital Analysis (HOMO/LUMO) and Frontier Orbital Interactions

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis of C-F Bond Properties

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For a compound like 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene, NBO analysis would be particularly useful for examining the properties of the Carbon-Fluorine (C-F) bond. This analysis can quantify the bond's polarity, hybridization, and the stabilization energies associated with electron delocalization from or to the C-F bond, providing a deeper understanding of its strength and reactivity.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. A potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify the most stable conformations (global and local minima) and the energy barriers between them. For the subject molecule, this would involve analyzing rotations around the C-C and C-O single bonds to understand its flexibility and preferred shapes.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and electronic transitions (UV-Vis). DFT calculations are commonly employed to compute theoretical vibrational spectra. These predicted spectra can be correlated with experimental data to confirm the molecular structure and assign specific spectral bands to particular vibrational modes of the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways, providing a step-by-step view of how a chemical reaction occurs. This involves identifying the structures of reactants, products, and any intermediates. Crucially, this modeling locates and characterizes the transition state (TS)—the highest energy point along the reaction coordinate. Determining the energy of the transition state allows for the calculation of the activation energy, which is a key factor in determining the reaction rate.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the influence of the surrounding environment on the structure, dynamics, and energetics of a solute molecule. For a compound such as this compound, MD simulations can provide atomic-level insights into how different solvents mediate its conformational flexibility and intermolecular interactions. Such studies are critical for understanding its behavior in various chemical environments, which can be pertinent to its synthesis, reactivity, and potential applications.

The dynamic processes of this compound are largely governed by the rotational freedom around its single bonds. Of particular interest are the dihedral angles defining the orientation of the fluorobutenyl group relative to the methoxybenzene ring and the conformation of the butenyl chain itself. MD simulations can track the time evolution of these angles, revealing the preferred conformations and the energy barriers for transition between them.

In a typical MD simulation study, the molecule would be placed in a simulation box filled with a chosen solvent. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time. By analyzing these trajectories, one can extract valuable information about the solvent's effect on the molecule's structure and dynamics.

For instance, in polar solvents, it is anticipated that solvent molecules would form structured solvation shells around the polar moieties of this compound, namely the methoxy (B1213986) group and the fluorine atom. These specific solute-solvent interactions could stabilize certain conformations over others. For example, a polar protic solvent might form hydrogen bonds with the oxygen of the methoxy group, potentially influencing the rotational barrier of the C-O bond. Computational studies on similar aromatic compounds have demonstrated that the inclusion of explicit solvent molecules in simulations provides more accurate results than continuum models alone. cas.cz

Conversely, in non-polar solvents, van der Waals forces and π-π stacking interactions would be more dominant. researchgate.net The absence of strong directional interactions, like hydrogen bonds, might allow for greater conformational freedom of the fluorobutenyl side chain. The dynamic processes, such as the rate of conformational changes, would therefore be expected to differ significantly between polar and non-polar environments.

The following interactive table illustrates the type of data that could be generated from MD simulations of this compound in different solvents. The data presented here is hypothetical and serves to demonstrate the potential insights gained from such a study.

Interactive Data Table: Hypothetical Solvent Effects on Key Molecular Properties

| Solvent | Dielectric Constant | Average Dihedral Angle (C1-C2-Cα-Cβ) (°) | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | 75.2 | -8.5 |

| Ethanol | 24.5 | 82.1 | -6.2 |

| Acetone | 20.7 | 88.9 | -5.1 |

| Toluene | 2.4 | 105.6 | -2.3 |

| Hexane | 1.9 | 115.4 | -1.8 |

| (Note: The data in this table is illustrative and not based on experimental results.) |

This hypothetical data suggests that with increasing solvent polarity (higher dielectric constant), the fluorobutenyl side chain might adopt a more twisted conformation relative to the benzene (B151609) ring, as indicated by a smaller average dihedral angle. This could be due to the stabilization of a more compact, polar conformation through dipole-dipole interactions with the solvent. The solvation free energy, which represents the energy change when the molecule is transferred from a vacuum to the solvent, is expected to become more favorable (more negative) in more polar solvents, reflecting stronger solute-solvent interactions.

Applications in Advanced Chemical and Material Sciences

1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene as a Building Block in Organic Synthesis

The unique structural features of this compound, namely the fluoroalkene moiety and the methoxy-substituted aromatic ring, suggest its potential as a versatile building block in organic synthesis. The presence of a fluorine atom and a double bond offers multiple reaction sites for constructing more complex molecular architectures.

Precursor for Novel Fluorinated Organic Scaffolds

Theoretically, this compound could serve as a valuable precursor for a variety of novel fluorinated organic scaffolds. The vinyl fluoride (B91410) group is a key functionality that can participate in numerous transformations. For instance, it could undergo cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce new carbon-carbon bonds at the fluorinated carbon, leading to the formation of highly functionalized and sterically congested molecules. The double bond could also be a handle for various addition reactions, including hydrogenation, halogenation, and epoxidation, to generate saturated or otherwise modified fluorinated aliphatic chains.

Synthon for the Construction of Complex Heterocyclic Systems

The reactive nature of the fluoroalkene makes this compound a potential synthon for the synthesis of complex heterocyclic systems. Cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] cycloadditions, could utilize the double bond to form six- or five-membered rings, respectively. The resulting fluorinated heterocyclic cores are of significant interest in medicinal chemistry due to their unique biological properties. The methoxy (B1213986) group on the phenyl ring can direct ortho- and para- substitution, allowing for further functionalization and annulation to build fused heterocyclic systems.

Rational Design Principles for Fluorine-Containing Molecules

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The principles of rational design guide the placement of fluorine atoms to optimize molecular properties.

Bioisosteric Replacement Strategies (Conceptual Design)

In medicinal chemistry, fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. The substitution of hydrogen with fluorine can have profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. For a hypothetical bioactive molecule containing a butenyl-4-methoxybenzene scaffold, the introduction of a fluorine atom at the 1-position of the butenyl chain could block metabolic oxidation at that site, thereby increasing the drug's half-life. The high electronegativity of fluorine can also alter the electronic properties of the nearby double bond and aromatic ring, potentially influencing intermolecular interactions with a target protein.

Table 1: Conceptual Bioisosteric Replacements and Their Potential Effects

| Original Functional Group | Fluorine-Containing Replacement | Potential Physicochemical Changes | Potential Biological Impact |

| Hydrogen at C1 of butenyl chain | Fluorine | Increased metabolic stability, altered lipophilicity (logP), modified pKa | Enhanced pharmacokinetic profile, improved binding affinity |

| Methyl group at C2 of butenyl chain | Trifluoromethyl group | Increased lipophilicity, altered conformational preference | Modified receptor binding, potential for new interactions |

| Methoxy group on phenyl ring | Trifluoromethoxy group | Increased lipophilicity, electron-withdrawing effect | Altered electronic properties for receptor interaction |

Ligand Design and Molecular Recognition (Theoretical Aspects)